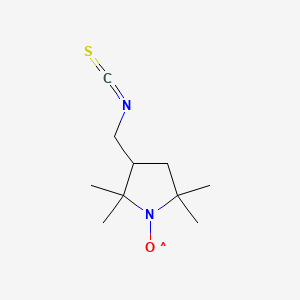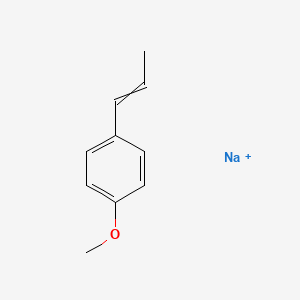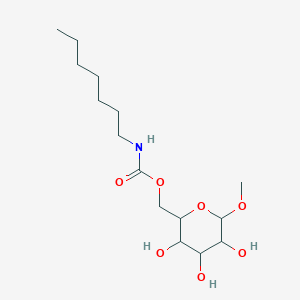
(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate is a chemical compound with the molecular formula C15H29NO7 and a molecular weight of 335.397 g/mol . It is also known by its IUPAC name, methyl-6-O-(N-heptylcarbamoyl)-alpha-D-glucopyranoside . This compound is characterized by its unique structure, which includes a glucopyranoside moiety and a heptylcarbamate group.
Preparation Methods
The synthesis of (3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate typically involves the reaction of a glucopyranoside derivative with heptyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: It serves as a probe to study carbohydrate-protein interactions due to its glucopyranoside moiety.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of (3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The glucopyranoside moiety allows it to bind to carbohydrate-recognizing proteins, while the heptylcarbamate group can interact with hydrophobic regions of proteins or membranes. This dual interaction facilitates its role in modulating biological pathways and enhancing the delivery of therapeutic agents .
Comparison with Similar Compounds
Similar compounds include other glucopyranoside derivatives and carbamate esters. For example:
Methyl-6-O-(N-octylcarbamoyl)-alpha-D-glucopyranoside: Similar structure but with an octyl group instead of a heptyl group.
Methyl-6-O-(N-hexylcarbamoyl)-alpha-D-glucopyranoside: Similar structure but with a hexyl group instead of a heptyl group.
N-heptylcarbamate derivatives: Compounds with different carbohydrate moieties but the same heptylcarbamate group.
The uniqueness of (3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate lies in its specific combination of a glucopyranoside moiety and a heptylcarbamate group, which provides distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIVOYOQXKNYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

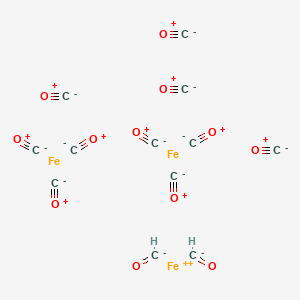
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
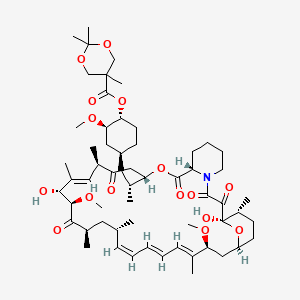
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)

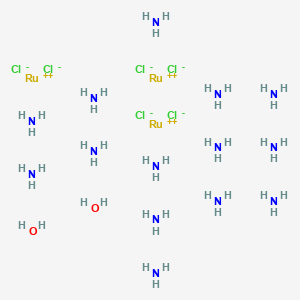
![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
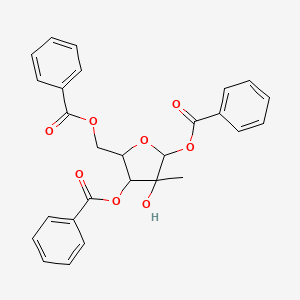
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
